molecular formula C28H24N2O5 B5122374 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide

Cat. No.: B5122374
M. Wt: 468.5 g/mol
InChI Key: BMIDGIAWICLQIT-UHFFFAOYSA-N
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Description

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide: is an organic compound with the molecular formula C28H24N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide typically involves multiple steps. One common method includes the acylation of 4-amino-2,5-dimethoxybenzoic acid with benzoyl chloride to form the benzoylamino derivative. This intermediate is then reacted with 2-phenoxybenzoyl chloride under Schotten-Baumann conditions to yield the final product. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more accessible and cost-effective starting materials, as well as environmentally friendly solvents and reagents .

Chemical Reactions Analysis

Types of Reactions: N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylamino and phenoxybenzamide groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Scientific Research Applications

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide
  • N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,5-dichlorobenzamide

Comparison: N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide is unique due to the presence of the phenoxybenzamide group, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5/c1-33-25-18-23(26(34-2)17-22(25)29-27(31)19-11-5-3-6-12-19)30-28(32)21-15-9-10-16-24(21)35-20-13-7-4-8-14-20/h3-18H,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIDGIAWICLQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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